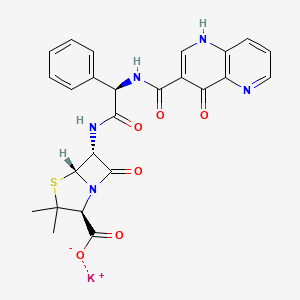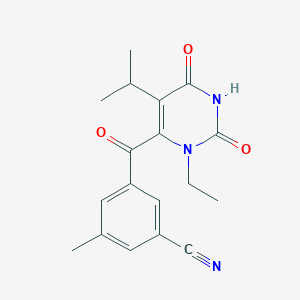
Ainuovirine
Overview
Description
KM-023 is a second-generation non-nucleoside reverse transcriptase inhibitor developed for the treatment of human immunodeficiency virus type 1 infection . This compound has shown promising results in preclinical and clinical studies, demonstrating favorable safety profiles and pharmacological characteristics .
Preparation Methods
The synthesis of KM-023 involves several steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is produced on an industrial scale by Kainos Medicine, Inc., and is available for research purposes .
Chemical Reactions Analysis
KM-023 primarily undergoes metabolic reactions in the body. It is known to exhibit dose- and time-dependent nonlinear pharmacokinetic characteristics after single or multiple doses . The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of various metabolites . Common reagents and conditions used in these reactions include liquid chromatography-tandem mass spectrometry for quantification .
Scientific Research Applications
KM-023 is extensively used in scientific research for studying human immunodeficiency virus type 1 infection. It has been shown to inhibit the reverse transcriptase enzyme, thereby preventing the replication of the virus . This compound is also used in pharmacokinetic and pharmacodynamic studies to evaluate its efficacy and safety profiles . Additionally, KM-023 is included in various compound libraries for drug discovery and development .
Mechanism of Action
KM-023 exerts its effects by inhibiting the reverse transcriptase enzyme of human immunodeficiency virus type 1. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking the replication of the virus . The molecular targets of KM-023 include the reverse transcriptase enzyme and the viral RNA. The pathways involved in its mechanism of action are primarily related to the inhibition of viral replication .
Comparison with Similar Compounds
KM-023 is compared with other non-nucleoside reverse transcriptase inhibitors such as efavirenz and rilpivirine. Unlike these compounds, KM-023 has shown a better safety profile with fewer side effects . It also demonstrates similar antiviral effects at lower doses, making it a more potent and safer alternative. Other similar compounds include nevirapine and etravirine.
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile |
InChI |
InChI=1S/C18H19N3O3/c1-5-21-15(14(10(2)3)17(23)20-18(21)24)16(22)13-7-11(4)6-12(8-13)9-19/h6-8,10H,5H2,1-4H3,(H,20,23,24) |
InChI Key |
AYPIJAMXGVYYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)C(C)C)C(=O)C2=CC(=CC(=C2)C#N)C |
Synonyms |
3-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-5-methylbenzonitrile KM-023 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
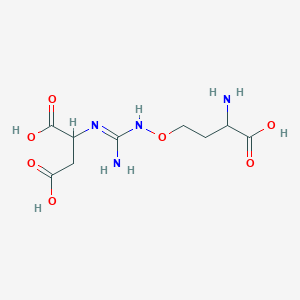
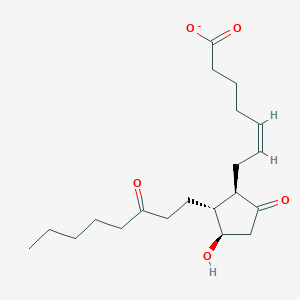
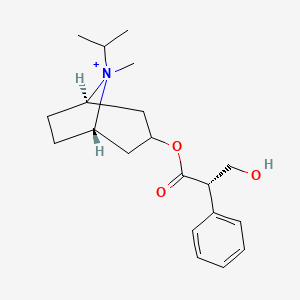

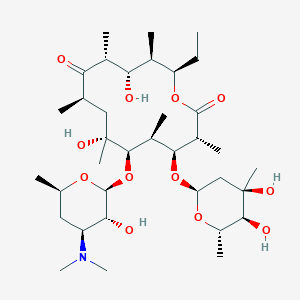
![[(2R)-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263251.png)
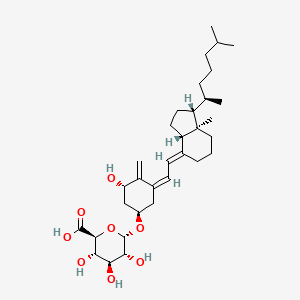
![4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine](/img/structure/B1263255.png)


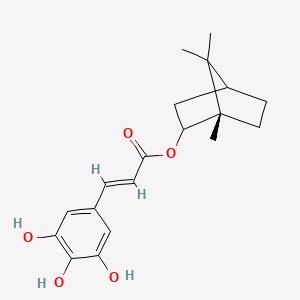
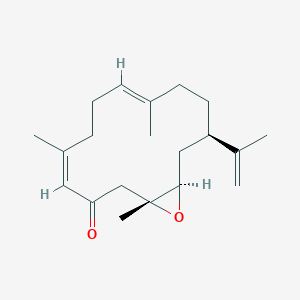
![Calixresorc[6]arene](/img/structure/B1263265.png)
